N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide
Description
The compound N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide (CAS: 879917-22-3) is a sulfonamide-containing acetamide derivative with a 1,2-thiazinan ring system. Its molecular formula is C₂₁H₂₇N₃O₆S, featuring a 4-methylpiperazinyl sulfonyl group attached to a phenyl ring and a naphthalen-2-yloxy acetamide moiety .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(16-28-21-12-7-17-5-1-2-6-18(17)15-21)23-19-8-10-20(11-9-19)24-13-3-4-14-29(24,26)27/h1-2,5-12,15H,3-4,13-14,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYYGPUIDDVNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, including the formation of the thiazinane ring and the coupling of the naphthalene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a thiazinan ring and a naphthalenic moiety, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 375.49 g/mol. Its structural features allow for interactions with various biological targets, making it a candidate for further research.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide exhibit promising anticancer properties. The thiazinan moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with critical cellular pathways involved in cancer progression. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that thiazolidine derivatives can exhibit antibacterial and antifungal properties. The presence of the naphthalene group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its effectiveness against microbial pathogens .
Anti-inflammatory Effects
There is also evidence suggesting that similar compounds can exert anti-inflammatory effects. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The dual-action mechanism of targeting both inflammation and cellular proliferation makes this compound particularly interesting for further exploration in therapeutic contexts .
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique functional groups allow for copolymerization with other monomers to create materials with tailored properties such as increased thermal stability and enhanced mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .
Nanotechnology
The compound can also be explored in nanotechnology applications. Its ability to form stable complexes with metal ions could facilitate the development of nanomaterials for drug delivery systems or diagnostic applications. By modifying the surface properties of nanoparticles, it may enhance their biocompatibility and targeting capabilities .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. This can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Groups
N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide Derivatives
- Example: Compounds from (e.g., N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide) share a sulfonamide-linked phenylacetamide backbone.
- Key Differences: The target compound replaces the morpholino or piperazinyl sulfonyl group with a 1,2-thiazinan ring.
N-Phenylacetamide Sulphonamides
- Example: highlights N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide (37), which exhibits anti-hypernociceptive activity.
- Comparison : The target compound’s 1,2-thiazinan ring introduces conformational rigidity compared to the flexible piperazine group in compound 35. This rigidity could modulate bioavailability or target selectivity .
Naphthoxy Acetamide Derivatives
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
- Activity : This analog () demonstrated cytotoxicity comparable to cisplatin (IC₅₀ ≈ 3.16 µM) in HeLa cells.
- Structural Contrast: The morpholinoethyl group replaces the thiazinan-sulfonyl-phenyl group. The naphthoxy acetamide moiety is conserved, suggesting this fragment is critical for cytotoxic activity. The target compound’s sulfonamide-thiazinan system may enhance metabolic stability or target affinity .
Triazole-Linked Naphthoxy Acetamides
- Example : and 3 describe compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide , synthesized via copper-catalyzed azide-alkyne cycloaddition.
- Comparison: The triazole ring introduces polar N–H groups, which may improve solubility but reduce membrane permeability compared to the thiazinan ring’s lipophilic sulfonyl group.
Heterocyclic Acetamides with Sulfur-Containing Rings
2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide
- Structure : This analog () replaces the thiazinan ring with a benzothiadiazin system.
- Impact: The benzothiadiazin’s fused aromatic system may enhance π-π stacking interactions, whereas the thiazinan’s saturated ring could favor hydrophobic binding pockets. No activity data is available for direct comparison .
Thiazolidin-4-one Derivatives
- Example : synthesizes N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalen-2-yloxy)acetamide for anticancer evaluation.
- The target compound’s sulfonyl group may confer stronger electron-withdrawing effects, altering reactivity or metabolism .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons of Structural and Functional Attributes
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a complex sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazinan ring and a naphthalenic moiety, which contribute to its unique chemical reactivity. Its molecular formula is , with a molecular weight of approximately 390.45 g/mol. The presence of the sulfonamide functional group enhances its biological interactions, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Case Study: HepG2 Cell Line
In vitro assays demonstrated the compound's efficacy against HepG2 cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 15.5 | HepG2 |
| Control (Doxorubicin) | 0.5 | HepG2 |
The results indicate that the compound exhibits moderate cytotoxicity, with an IC50 value of 15.5 µg/mL against HepG2 cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially through mechanisms involving enzyme inhibition or disruption of cell wall synthesis.
Antimicrobial Efficacy
The antimicrobial activity was assessed using standard disk diffusion methods against common pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
These findings indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus .
The biological activity of this compound is hypothesized to involve interactions with specific cellular targets. The sulfonamide group is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, while the thiazinan ring may enhance binding affinity to target enzymes.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and naphthalenic rings can significantly influence potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Increase anticancer potency |
| Electron-withdrawing groups | Decrease efficacy |
For instance, compounds with electron-donating substituents exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
